Fenbuconazole (phenyl D5)

Description

Structure

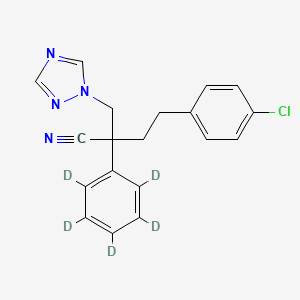

3D Structure

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)butanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJADAKIFFEKQ-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501044315 |

Source

|

| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398066-06-2 |

Source

|

| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Fenbuconazole (phenyl-d5) – Chemical Properties, Structural Dynamics, and Analytical Applications

Executive Summary

In the realm of modern residue analysis and pharmacokinetic profiling, the precision of quantitative mass spectrometry is heavily reliant on the quality of internal standards. Fenbuconazole (phenyl-d5) is a stable isotope-labeled internal standard (SIL-IS) designed to provide absolute quantitative accuracy when analyzing the triazole fungicide fenbuconazole in complex biological and environmental matrices[1]. As a Senior Application Scientist, I have structured this guide to dissect the molecular architecture of Fenbuconazole-d5, elucidate its mechanism of action as a CYP51 inhibitor, and provide a field-proven, self-validating LC-MS/MS methodology for its application.

Molecular Architecture & Physicochemical Properties

Fenbuconazole is a broad-spectrum triazole fungicide characterized by a chiral center and a highly functionalized carbon backbone. The stable isotope-labeled variant, Fenbuconazole-d5, incorporates five deuterium atoms specifically on the unsubstituted phenyl ring[1].

The strategic placement of the deuterium label on the aromatic phenyl ring—rather than near the acidic alpha-proton of the nitrile group or the triazole ring—is a critical design choice. Aromatic carbon-deuterium (C-D) bonds are thermodynamically stable and highly resistant to hydrogen-deuterium (H/D) exchange in protic solvents or acidic mobile phases. This ensures that the mass shift of +5 Da remains constant throughout aggressive extraction protocols and chromatographic separation.

Quantitative Data Synthesis: Structural Properties

The following table summarizes the core physicochemical parameters of Fenbuconazole-d5, which dictate its behavior in both biological systems and chromatographic environments[1],[2].

| Property | Scientific Value |

| Compound Name | Fenbuconazole-d5 (phenyl-d5) |

| CAS Registry Number | 1398066-06-2 |

| Molecular Formula | C19H12D5ClN4 |

| Molecular Weight | 341.85 g/mol |

| Isotopic Purity | ≥ 99 atom % D |

| IUPAC Name | 4-(4-chlorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)butanenitrile |

| Primary Target | Sterol 14α-demethylase (CYP51) |

Pharmacodynamics: CYP51 Inhibition Mechanism

Fenbuconazole exerts its fungicidal activity by targeting Sterol 14α-demethylase (CYP51) , a highly conserved cytochrome P450 enzyme essential for the biosynthesis of ergosterol in fungal cell membranes[3],[4].

The causality of its binding affinity lies in its biphasic interaction with the enzyme:

-

Coordination: The nucleophilic nitrogen (N4) of the 1,2,4-triazole ring directly coordinates as the sixth ligand to the heme ferric ion (Fe2+/Fe3+) in the active site of CYP51. This forms a low-spin CYP51-azole complex, blocking the binding of molecular oxygen[3].

-

Hydrophobic Anchoring: The bulky lipophilic side chains (the chlorophenyl and phenyl rings) extend into the hydrophobic substrate-binding pocket, mimicking the endogenous substrate lanosterol. This competitive inhibition prevents the demethylation of lanosterol, leading to a depletion of ergosterol and a toxic accumulation of 14α-methyl sterols[4].

Fig 1: Mechanism of CYP51 inhibition by Fenbuconazole disrupting ergosterol biosynthesis.

Analytical Methodology: High-Fidelity LC-MS/MS Protocol

To accurately quantify fenbuconazole residues in complex matrices (e.g., agricultural products, soil, or plasma), an optimized QuEChERS extraction coupled with UHPLC-MS/MS is required[5],[6]. The integration of Fenbuconazole-d5 as a SIL-IS creates a self-validating system; because the labeled standard co-elutes perfectly with the native analyte, any matrix-induced ion suppression or extraction loss affects both molecules equally. The ratio of their responses remains absolute.

Step-by-Step Experimental Workflow

Phase 1: Matrix Extraction (Modified QuEChERS)

-

Homogenization & Spiking: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 100 µL of Fenbuconazole-d5 working standard (1.0 µg/mL).

-

Causality: Spiking prior to solvent addition ensures the SIL-IS undergoes the exact same thermodynamic partitioning and kinetic degradation as the endogenous analyte, perfectly correcting for total analytical recovery.

-

-

Solvent Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Vortex for 1 minute.

-

Causality: Acetonitrile acts as a strong protein precipitant and broad-spectrum extraction solvent. The 1% acetic acid maintains a low pH, which stabilizes the triazole ring and prevents base-catalyzed degradation[6].

-

-

Salting-Out Partitioning: Add standard QuEChERS salts (4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

-

Causality: The anhydrous MgSO4 induces a massive thermodynamic "salting-out" effect, forcing the organic phase to separate from the aqueous phase and driving the lipophilic fenbuconazole entirely into the upper acetonitrile layer.

-

Phase 2: Dispersive Solid Phase Extraction (dSPE) Cleanup

-

Purification: Transfer 1 mL of the upper organic supernatant to a microcentrifuge tube containing 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), and 25 mg C18 sorbent. Vortex and centrifuge[6].

-

Causality: PSA acts as a weak anion exchanger to strip out polar organic acids and carbohydrate pigments. C18 provides hydrophobic interactions to remove long-chain lipids and sterols that would otherwise cause severe ion suppression in the MS source.

-

Phase 3: LC-MS/MS Acquisition

-

Chromatography: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile)[5],[6].

-

Causality: Formic acid provides an abundance of protons, ensuring maximum ionization efficiency of the triazole moiety in the positive electrospray (ESI+) source.

-

-

Detection via tMRM: Operate the triple quadrupole mass spectrometer in Positive ESI mode using Triggered Multiple Reaction Monitoring (tMRM)[5].

-

Causality: Traditional MRM forces a compromise between dwell time and the number of transitions monitored. tMRM maximizes dwell time on the primary quantifier transition for ultimate sensitivity. Only when the primary peak exceeds a predefined abundance threshold does the system trigger the scanning of secondary qualifier transitions, ensuring robust structural confirmation without sacrificing quantitative precision[5].

-

Fig 2: Analytical workflow for Fenbuconazole quantification using SIL-IS and LC-MS/MS.

Data Synthesis & Methodological Parameters

The fragmentation of fenbuconazole under collision-induced dissociation (CID) yields predictable product ions. The primary quantifier fragment (m/z 125.1) corresponds to the 4-chlorobenzyl cation. Because the deuterium label in Fenbuconazole-d5 is located on the unsubstituted phenyl ring, this specific fragment does not contain the deuterium atoms, resulting in identical product ion masses for both the native and labeled compounds[5],[1].

| Analyte | Precursor Ion [M+H]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Fenbuconazole | 337.1 | 125.1 | 70.1 | 40 / 28 |

| Fenbuconazole-d5 | 342.1 | 125.1 | 70.1 | 40 / 28 |

Note: The +5 Da mass shift is entirely isolated to the precursor ion, allowing for perfect chromatographic co-elution while maintaining distinct mass channels in Q1 to prevent cross-talk.

References

-

Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from:[Link]

-

ASM Journals (Antimicrobial Agents and Chemotherapy). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes. Retrieved from: [Link]

-

ACS Publications (Journal of Agricultural and Food Chemistry). Residue Analysis and Degradation Studies of Fenbuconazole and Myclobutanil in Strawberry by Chiral High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from: [Link]

-

Frontiers in Microbiology. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Retrieved from: [Link]

Sources

- 1. Fenbuconazole-d5 | CAS 1398066-06-2 | LGC Standards [lgcstandards.com]

- 2. (±)-Fenbuconazole-d5 (phenyl-d5) | LGC Standards [lgcstandards.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 5. agilent.com [agilent.com]

- 6. pubs.acs.org [pubs.acs.org]

Fenbuconazole (phenyl D5): A Definitive Technical Guide to Its Core Applications in Analytical Chemistry

Executive Summary

In the highly regulated field of agricultural chemistry and food safety, the accurate quantification of pesticide residues is paramount. Fenbuconazole is a broad-spectrum, systemic triazole fungicide widely applied to agricultural crops to control fungal diseases[1]. However, quantifying its trace residues in complex biological matrices (such as fruits, cereals, and soils) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) often suffers from severe matrix effects—specifically, ion suppression or enhancement in the electrospray ionization (ESI) source.

To achieve self-validating, high-fidelity analytical results, researchers rely on stable isotope-labelled internal standards (SIL-IS). Fenbuconazole (phenyl D5) , bearing the CAS number 1398066-06-2 , serves as the gold standard for this purpose[2]. By substituting five hydrogen atoms with deuterium on the phenyl ring, this isotopologue perfectly mimics the chromatographic behavior and ionization efficiency of native fenbuconazole, thereby neutralizing matrix-induced quantitative errors[3].

Chemical Identity & Physicochemical Profiling

The strategic deuteration of fenbuconazole on the unsubstituted phenyl ring ensures that the primary fragmentation sites (such as the triazole ring and the chlorobenzyl moiety) remain stable during collision-induced dissociation (CID) in mass spectrometry.

Table 1: Core Chemical Specifications

| Property | Specification |

| Compound Name | (±)-Fenbuconazole D5 (phenyl D5) |

| CAS Number | 1398066-06-2[2] |

| Unlabelled CAS Number | 114369-43-6[3] |

| Molecular Formula | C₁₉H₁₂D₅ClN₄[2] |

| Molecular Weight | 341.85 g/mol [3] |

| Isotopic Enrichment | ≥ 99 atom % D[3] |

| Target Application | Internal Standard for LC-MS/MS and GC-MS/MS |

Biological Context: Mechanism of Action

To understand the necessity of monitoring fenbuconazole, one must understand its biological potency. Fenbuconazole acts by inhibiting sterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in fungi[1]. This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential structural component of the fungal cell membrane. The triazole ring of fenbuconazole binds competitively to the heme iron of CYP51, halting ergosterol biosynthesis, altering membrane fluidity, and ultimately causing fungal cell death[1].

Fig 1: Mechanism of action of Fenbuconazole inhibiting fungal ergosterol biosynthesis.

Analytical Methodology: The Role of Fenbuconazole-D5 in LC-MS/MS

In LC-MS/MS residue analysis, the causality behind using a D5-labelled standard is rooted in co-elution physics. When a sample extract is injected into the LC system, thousands of uncharacterized matrix components elute alongside the target analyte. These components compete for charge droplets in the ESI source.

If an external calibration curve is used, this competition leads to artificially low (or high) signals. Because Fenbuconazole-D5 has the exact same retention time as native fenbuconazole, it co-elutes and experiences the exact same ion suppression. By quantifying the ratio of the native peak area to the D5 peak area, the matrix effect is mathematically canceled out, ensuring absolute trustworthiness of the data[4].

Table 2: Optimized MRM Transitions for LC-MS/MS

Note: The primary product ions (m/z 70.1 and 125.1) correspond to the triazole ring and the chlorobenzyl group, neither of which contain the D5 label, resulting in identical product ion masses for both the native and labelled compounds[4][5].

| Analyte | Precursor Ion[M+H]⁺ | Quantifier Ion (CE) | Qualifier Ion (CE) |

| Fenbuconazole | 337.1 | 70.1 (28 eV) | 125.1 (40 eV) |

| Fenbuconazole-D5 | 342.1 | 70.1 (28 eV) | 125.1 (40 eV) |

Validated Experimental Protocol: Modified QuEChERS Extraction

To extract fenbuconazole from complex agricultural matrices (e.g., rice, strawberries, or wheat), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is employed[5]. The following step-by-step protocol represents a self-validating workflow where the early addition of Fenbuconazole-D5 tracks recovery efficiency through every subsequent step.

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 10.0 g of homogenized sample (e.g., pulverized rice or fruit matrix) into a 50 mL PTFE centrifuge tube[5].

-

Internal Standard Spiking (Critical Step): Spike the sample with 100 µL of a 1 µg/mL Fenbuconazole-D5 working solution. Allow it to equilibrate for 15 minutes to ensure the standard integrates into the matrix.

-

Primary Extraction: Add 10 mL of HPLC-grade Acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute using a mechanical vortexer[5]. Causality: Acetonitrile effectively precipitates proteins while extracting the moderately non-polar fenbuconazole.

-

Partitioning: Add QuEChERS extraction salts (4 g anhydrous MgSO₄ and 1.5 g sodium acetate). Immediately shake for 1 minute to prevent agglomeration[5]. Causality: MgSO₄ induces an exothermic reaction that drives water out of the organic phase, while the acetate buffer maintains an optimal pH for stability.

-

Centrifugation: Centrifuge the mixture at 5000 rpm for 5 minutes at ambient temperature to separate the organic and aqueous layers[5].

-

dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer into a dispersive Solid Phase Extraction (dSPE) microcentrifuge tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18 sorbent. Vortex for 30 seconds. Causality: PSA removes organic acids and polar pigments, while C18 removes non-polar interfering lipids.

-

Final Filtration: Centrifuge the dSPE tube at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis[5].

Fig 2: Step-by-step QuEChERS extraction workflow incorporating Fenbuconazole-D5.

References

- National Center for Biotechnology Information (NIH). "Fenbuconazole | C19H17ClN4 | CID 86138 - PubChem." PubChem Database.

- Pharmaffiliates. "CAS No : 1398066-06-2 | Chemical Name : (±)-Fenbuconazole D5 (phenyl D5).

- CDN Isotopes. "(±)-Fenbuconazole-d5 (phenyl-d5) Product Specifications.

- Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent Application Notes.

- Thermo Fisher Scientific. "Screening and quantitation of pesticide residues in rice using LC-(HESI)-MS/MS." Thermo Fisher Application Notes.

Sources

Application Note: High-Sensitivity Determination of Fenbuconazole in Agricultural Produce using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract & Introduction

Fenbuconazole is a triazole fungicide widely used in agriculture to protect crops such as fruits, vegetables, and cereals from various fungal diseases.[1] Its systemic properties allow it to be absorbed and distributed within the plant, making it effective against established infections. However, this also leads to the potential for residues in harvested produce, necessitating sensitive and reliable analytical methods to ensure consumer safety and compliance with regulatory Maximum Residue Limits (MRLs).

This application note details a robust and validated method for the quantitative analysis of fenbuconazole in complex food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The methodology is designed for high-throughput laboratories, providing excellent sensitivity, selectivity, and reproducibility for the determination of fenbuconazole residues.

Principle of the Method

The analytical strategy is based on a two-stage process: sample preparation and instrumental analysis.

-

Sample Preparation (QuEChERS): The QuEChERS method efficiently extracts pesticide residues from high-moisture food samples into an acetonitrile phase.[3] The process begins with a single-step buffered acetonitrile extraction, followed by a "salting-out" liquid-liquid partitioning step using magnesium sulfate and other salts.[4] This separates the acetonitrile layer from the aqueous and solid components of the sample. A subsequent cleanup step, known as dispersive Solid Phase Extraction (dSPE), is performed on the extract. This involves adding a combination of sorbents, such as Primary Secondary Amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water, thereby reducing matrix interferences before instrumental analysis.[5]

-

Instrumental Analysis (GC-MS): The cleaned extract is injected into a GC-MS system. The gas chromatograph separates fenbuconazole from other co-extracted compounds based on its volatility and interaction with a non-polar capillary column. Following separation, the analyte enters the mass spectrometer, which operates in Electron Ionization (EI) mode. The molecule is fragmented into characteristic ions, and these ions are monitored to provide definitive identification and highly sensitive quantification.

Materials, Reagents, and Instrumentation

3.1 Materials and Reagents

-

Fenbuconazole analytical standard (≥98% purity)

-

Acetonitrile (ACN), HPLC or pesticide residue grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary Secondary Amine (PSA) sorbent

-

Deionized water

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Ceramic homogenizers (optional, for tough matrices)

3.2 Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 7000C Triple Quadrupole Mass Spectrometer or equivalent single quadrupole MS.

-

GC Column: A 5% phenyl-methylpolysiloxane stationary phase column (e.g., DB-5ms UI, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[6] This phase provides excellent inertness and low bleed, ensuring good peak shape and sensitivity for active compounds like fenbuconazole.

-

Ancillary Equipment: High-speed centrifuge, vortex mixer, sample homogenizer (e.g., blender or food processor).

Experimental Protocols

Sample Preparation: AOAC 2007.01 QuEChERS Method

The AOAC Official Method 2007.01 is a widely validated protocol for pesticide residue analysis in foods.[2][4]

Workflow for QuEChERS Sample Preparation

Caption: QuEChERS sample preparation workflow.

Step-by-Step Protocol:

-

Homogenization: Homogenize a representative portion of the laboratory sample (e.g., fruit, vegetable) using a high-speed blender.

-

Extraction:

-

Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[5]

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Vortex or shake vigorously for 1 minute to ensure thorough mixing.

-

Add the AOAC 2007.01 extraction salts (6 g anhydrous MgSO₄, 1.5 g Sodium Acetate). Alternatively, pre-packaged salt packets can be used.[5]

-

Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at ≥3000 g for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE cleanup tube containing 900 mg anhydrous MgSO₄ and 150 mg PSA.[7]

-

Vortex the dSPE tube for 30-60 seconds.

-

Centrifuge at ≥3000 g for 5 minutes.

-

-

Final Extract: The resulting supernatant is the final extract. Carefully transfer it to an autosampler vial for GC-MS analysis.

Causality Note: The use of buffered QuEChERS (AOAC or EN methods) is crucial for pH-sensitive pesticides. PSA is included in the dSPE step to effectively remove co-extracted organic acids and some sugars, which can interfere with the analysis and contaminate the GC system.

GC-MS Instrumental Method

Justification of Parameters:

-

Injector: A splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits. The high inlet temperature (250-280°C) ensures rapid volatilization of Fenbuconazole.

-

Oven Program: The temperature program starts low to focus the analytes at the head of the column and then ramps up to elute Fenbuconazole in a reasonable time with good peak shape. A final hold at a high temperature (300-310°C) is used to bake out any less volatile matrix components.[8][9]

-

MS Parameters: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of Fenbuconazole, filtering out background noise from the matrix.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Oven Program | Initial: 80 °C, hold 1 min Ramp 1: 25 °C/min to 180 °C Ramp 2: 10 °C/min to 300 °C, hold 10 min[6][9] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 198 (Quantifier), 129 (Qualifier)[8][9] |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

Results and Method Performance

Mass Spectrum of Fenbuconazole

Under EI conditions, Fenbuconazole fragments predictably. The molecular ion is often weak or absent. The primary fragment ions used for identification are crucial for selectivity. While a full library spectrum is ideal, the key ions for SIM analysis are m/z 198 (quantification) and m/z 129 (confirmation).[8][9] Other significant ions that may be observed include m/z 70 and m/z 125.[1][10] The ratio of the quantifier to qualifier ion should remain constant across standards and samples for confident identification.

Method Validation

Method validation should be performed according to established guidelines, such as those from ICH or SANTE, to demonstrate the procedure is fit for its intended purpose.[11][12][13]

-

Linearity: The method demonstrates excellent linearity over a typical concentration range of 2 to 100 µg/kg, with correlation coefficients (R²) consistently ≥0.995.[14][15] It is critical to use matrix-matched calibration standards to compensate for matrix effects (signal enhancement or suppression) that are common in GC-MS analysis of complex samples.[16][17]

-

Accuracy and Precision: Accuracy is assessed through recovery studies. Samples are spiked at various concentration levels (e.g., 10, 50, and 100 µg/kg). Mean recoveries are expected to be within the 70-120% range, with a relative standard deviation (RSD) for repeatability of ≤20%, which is standard for residue analysis.[2][18]

-

Limits of Detection (LOD) and Quantification (LOQ): The LOQ, defined as the lowest concentration that can be quantified with acceptable accuracy and precision, is typically found to be between 2 and 5 µg/kg (ppb) in various fruit and vegetable matrices.[8][14] The LOD is generally a factor of 3 lower than the LOQ.

Table 2: Summary of Method Performance Characteristics

| Parameter | Typical Result |

| Linearity Range | 2 - 100 µg/kg |

| Correlation Coefficient (R²) | ≥ 0.995 |

| Limit of Quantification (LOQ) | 2 - 5 µg/kg |

| Mean Recovery (at 10-100 µg/kg) | 85 - 110% |

| Precision (RSD, n=5) | < 15% |

Conclusion

The described method, combining a streamlined QuEChERS sample preparation protocol with robust GC-MS analysis, provides a highly effective solution for the routine monitoring of fenbuconazole residues in agricultural commodities. The protocol is sensitive, accurate, and rugged, meeting the performance criteria required by food safety regulations. The use of matrix-matched calibration is essential for mitigating matrix effects and ensuring data quality. This application note serves as a comprehensive guide for researchers and analytical chemists in the field of pesticide residue testing.

References

-

ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]

-

Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

-

OIV. Use of the extractive Quechers method for the determination of pesticide residues in wine. OIV. [Link]

-

Lee, J. E., et al. (2021). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum). Taylor & Francis Online. [Link]

-

Ministry of Health, Labour and Welfare, Japan. Multi-residue Method for Agricultural Chemicals by GC-MS (Animal and Fishery Products). MHLW. [Link]

-

AOAC. (2007). AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Science and Education Publishing. [Link]

-

Park, S., et al. (2023). Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. National Center for Biotechnology Information. [Link]

-

Zhang, H., et al. (2011). Residue Analysis and Degradation Studies of Fenbuconazole and Myclobutanil in Strawberry by Chiral High-Performance Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]

-

AOAC International. AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS information resources. [Link]

-

National Center for Biotechnology Information. Fenbuconazole | C19H17ClN4 | CID 86138. PubChem. [Link]

-

Agilent Technologies. (n.d.). Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. Agilent. [Link]

-

Scribd. AOAC 2007.01: QuEChERS Method for Pesticides. Scribd. [Link]

-

Rahman, M. M., et al. (2022). Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination.... National Center for Biotechnology Information. [Link]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

-

Hawach. QuEChERS | Optimizing Sample Preparation. Hawach. [Link]

-

Restek. QuEChERS Methodology: AOAC Method. NUCLEUS information resources. [Link]

-

BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

-

Li, Y., et al. (2016). Determination of three fungicides in mango using QuEChERS method and ultra-performance liquid chromatography-tandem mass spectrometry. Food Chemistry. [Link]

-

Shimadzu. Simultaneous Analysis of Pesticides in Food With GC-MS/MS Using Hydrogen Carrier Gas. Shimadzu. [Link]

-

Periš, A., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Center for Biotechnology Information. [Link]

-

Wang, J., et al. (2018). Supercritical fluid chromatography-tandem mass spectrometry-assisted methodology for rapid enantiomeric analysis of fenbuconazole.... PubMed. [Link]

-

Chemetrix. Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. Chemetrix. [Link]

-

ResearchGate. Mass spectral fragmentation pattern and library search results.... ResearchGate. [Link]

-

Liu, D., et al. (2011). Simultaneous enantioselective determination of fenbuconazole and its main metabolites in soil and water by chiral liquid chromatography/tandem mass spectrometry. PubMed. [Link]

Sources

- 1. Fenbuconazole | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AOAC Official Method 2007.01. Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.2007. [sciepub.com]

- 3. rocker.com.tw [rocker.com.tw]

- 4. scribd.com [scribd.com]

- 5. agilent.com [agilent.com]

- 6. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oiv.int [oiv.int]

- 8. agilent.com [agilent.com]

- 9. caa.go.jp [caa.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. database.ich.org [database.ich.org]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. tandfonline.com [tandfonline.com]

- 15. Supercritical fluid chromatography-tandem mass spectrometry-assisted methodology for rapid enantiomeric analysis of fenbuconazole and its chiral metabolites in fruits, vegetables, cereals, and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. ssi.shimadzu.com [ssi.shimadzu.com]

Application Note: Enantioselective Analysis of Fenbuconazole Using Deuterated Internal Standards via LC-MS/MS

Executive Summary

Fenbuconazole is a broad-spectrum, chiral triazole fungicide widely utilized in global agriculture. Because it is applied as a racemate, assessing its environmental fate and toxicological profile requires enantioselective analytical methodologies. Recent studies have demonstrated that the enantiomers of fenbuconazole exhibit drastically different toxicokinetic profiles and environmental degradation rates.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the baseline chiral separation and precise quantification of fenbuconazole enantiomers. By integrating a deuterated Isotope-Labeled Internal Standard (ILIS), this method effectively neutralizes the severe matrix effects commonly associated with complex biological and environmental samples, ensuring high-fidelity quantification suitable for regulatory and drug development frameworks.

Scientific Rationale & Experimental Causality

The Imperative for Enantioselective Analysis

Stereochemistry dictates bioactivity. Toxicokinetic evaluations reveal profound enantioselectivity in fenbuconazole metabolism. Specifically, the S−(+) -enantiomer exhibits a 15-fold higher area under the curve (AUC) for blood absorption compared to the R−(−) -enantiomer (1)[1]. Furthermore, S−(+) -fenbuconazole demonstrates a significantly stronger interaction with hepatic CYP2B enzymes, leading to targeted hepatic accumulation and higher hepatotoxic potential[1]. Consequently, quantifying the total racemic mixture is insufficient for accurate risk assessment; researchers must track the Enantiomeric Fraction (EF) to evaluate true exposure risks.

Fig 1. Enantioselective toxicokinetic pathways of Fenbuconazole in mammalian models.

The Role of Deuterated Internal Standards (ILIS)

During Electrospray Ionization (ESI), fenbuconazole is highly susceptible to severe MS signal enhancement or suppression depending on the co-eluting matrix components (e.g., polyphenols in plants or lipids in tissue) (2)[2].

To establish a self-validating quantitative system, Fenbuconazole-d5 (phenyl-d5) is deployed as an ILIS. Because the deuterated standard shares the exact physicochemical properties and retention time as the target analyte, it experiences identical matrix effects in the ESI source. Normalizing the analyte peak area to the ILIS peak area dynamically corrects for both extraction recovery losses and ionization variations (3)[3].

Step-by-Step Methodology

Reagents & Materials

-

Standards: Racemic Fenbuconazole (Analytical grade, >99%), Fenbuconazole-d5 (ILIS, >98% isotopic purity).

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water. Formic acid (FA) and Acetic acid (HAc) as modifiers.

-

Extraction: QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g anhydrous NaOAc) and dSPE cleanup tubes (150 mg MgSO₄, 50 mg PSA, 50 mg C18) (4)[4].

Self-Validating Extraction Protocol (Modified QuEChERS)

Causality Note: The standard QuEChERS method is modified here with a primary ILIS spike. Spiking before any solvent interaction ensures the internal standard accounts for mechanical losses, partitioning inefficiencies, and thermal degradation throughout the entire workflow.

-

Sample Aliquot & Spiking: Weigh 10.0 g of homogenized sample (tissue, soil, or fruit) into a 50 mL PTFE centrifuge tube. Immediately spike with 100 µL of Fenbuconazole-d5 (1.0 µg/mL). Allow to equilibrate for 15 minutes.

-

Extraction: Add 10 mL of MeCN containing 1% (v/v) acetic acid. Vortex vigorously for 2 minutes to ensure complete solvent penetration.

-

Partitioning: Add the QuEChERS extraction salts (MgSO₄/NaOAc). Shake immediately for 1 minute to prevent salt agglomeration. Centrifuge at 4,000 rpm for 5 minutes at 4 °C.

-

dSPE Cleanup: Transfer 1.5 mL of the upper organic layer into a dSPE tube containing PSA and C18.

-

Why PSA/C18? Primary Secondary Amine (PSA) removes interfering organic acids and pigments, while C18 removes non-polar lipids that cause severe column fouling and MS signal suppression[4].

-

-

Final Filtration: Vortex the dSPE tube for 30 seconds, centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Fig 2. End-to-end analytical workflow for enantioselective quantification using ILIS.

LC-MS/MS Analytical Conditions

-

Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm) or a Cellulose tris(3,5-dimethylphenylcarbamate) equivalent.

-

Mobile Phase: Isocratic elution with MeCN / 0.1% FA in Water (60:40, v/v). The formic acid ensures robust [M+H]+ protonation.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25 °C.

-

Ionization Mode: ESI Positive ( + ).

Data Presentation & Quality Control

To ensure the protocol operates as a self-validating system, specific Multiple Reaction Monitoring (MRM) transitions and strict Quality Control (QC) parameters must be adhered to. Because fenbuconazole has known isobaric interferences in complex matrices (e.g., m/z 337 sharing common fragments in wheat straw) (6)[6], the inclusion of a qualifier ion and the ILIS is non-negotiable.

Table 1: LC-MS/MS MRM Parameters

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose |

| Fenbuconazole (Quant) | 337.1 | 268.1 | 20 | Primary Quantification |

| Fenbuconazole (Qual) | 337.1 | 125.0 | 35 | Structural Confirmation |

| Fenbuconazole-d5 (ILIS) | 342.1 | 273.1 | 20 | Internal Standard Normalization |

Table 2: Method Validation & Quality Control Criteria

| QC Parameter | Execution Frequency | Acceptance Criteria | Corrective Action if Failed |

| System Suitability Test (SST) | Prior to every batch | Baseline resolution ( Rs>1.5 ) of enantiomers | Flush column; verify mobile phase composition |

| Method Blank | 1 per extraction batch | Target analyte < 30% of LOQ | Identify contamination source; re-extract batch |

| ILIS Absolute Recovery | Every sample | 70% – 120% | Dilute sample to reduce matrix effect; re-inject |

| Continuing Calibration Verification (CCV) | Every 10 samples | ± 15% of true value | Perform MS source maintenance; recalibrate |

| Enantiomeric Fraction (EF) Precision | Triplicate QC spikes | RSD < 5% | Check chiral column integrity |

Note: The Enantiomeric Fraction (EF) is calculated as EF=AreaS(+)/(AreaS(+)+AreaR(−)) . An EF of 0.50 indicates a racemic mixture.

Sources

Chiral Separation of Fenbuconazole using SFC-MS/MS: A Comprehensive Application Note and Protocol

Executive Summary

Fenbuconazole is a broad-spectrum chiral triazole fungicide widely used in agriculture. Because its enantiomers exhibit distinct pharmacokinetic behaviors, toxicological profiles, and degradation rates in the environment, stereoselective analysis is critical for accurate risk assessment and regulatory compliance 1. Supercritical Fluid Chromatography coupled with tandem mass spectrometry (SFC-MS/MS) provides a superior alternative to traditional normal-phase HPLC, offering rapid equilibration, high-throughput capabilities, and baseline chiral resolution in under 5 minutes 2. This application note details a robust, self-validating SFC-MS/MS protocol for the enantiomeric separation and quantification of fenbuconazole in complex matrices.

Scientific Rationale & Mechanistic Insights

The Causality of Chiral Recognition in SFC

The separation of fenbuconazole enantiomers relies on the stereospecific interactions between the analyte and a polysaccharide-based Chiral Stationary Phase (CSP). In this protocol, an amylose tris-(3,5-dimethylphenylcarbamate) coated column is utilized.

-

Mechanistic Causality : Supercritical CO₂ acts as a non-polar primary mobile phase (analogous to hexane in normal-phase LC). However, fenbuconazole contains polar functional groups (a triazole ring and a cyano group). To facilitate elution and modulate chiral recognition, a polar modifier (ethanol) is introduced. The ethanol competes for non-specific hydrogen bonding sites on the CSP, while the spatial arrangement of the amylose carbamate derivative creates chiral cavities. The transient diastereomeric complexes formed between the CSP and the fenbuconazole enantiomers differ in stability, resulting in precise baseline separation 2.

The SFC-MS/MS Interface: The Critical Role of Make-Up Solvents

Directly coupling SFC to an Electrospray Ionization (ESI) source presents a physical challenge: as supercritical CO₂ depressurizes, it rapidly expands into a gas, which can cause analyte precipitation and erratic ionization.

-

Mechanistic Causality : To circumvent this, a post-column make-up solvent (0.1% Formic Acid in Methanol) is infused via a T-piece prior to the ESI source. The methanol provides a stable liquid medium for droplet formation in the ESI capillary, while the formic acid acts as a proton donor, driving the formation of the abundant [M+H]⁺ precursor ion (m/z 337.1) 2.

Caption: Mechanism of the SFC-MS/MS interface demonstrating post-column make-up solvent integration.

Experimental Protocols

Sample Preparation: Buffered QuEChERS Workflow

To prevent ion suppression in the MS/MS detector, complex matrices (e.g., soil, strawberries, cereals) must be rigorously cleaned. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a self-validating extraction system where partitioning and cleanup are driven by salting-out effects 3.

Step-by-Step Methodology:

-

Homogenization & Extraction : Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Add 10.0 mL of Acetonitrile containing 1% (v/v) acetic acid. Vortex vigorously for 2 minutes.

-

Salting Out : Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g of Sodium Acetate (CH₃COONa). Rationale: MgSO₄ drives water out of the organic phase, while sodium acetate buffers the system to maintain the stability of the triazole ring.

-

Centrifugation : Centrifuge at 6,000 rpm for 5 minutes at 4 °C to induce phase separation.

-

dSPE Cleanup : Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent. Rationale: PSA removes organic acids and sugars; C18 removes non-polar lipids.

-

Final Filtration : Vortex for 1 minute, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Caption: End-to-end workflow for the chiral analysis of Fenbuconazole using QuEChERS and SFC-MS/MS.

SFC Chromatographic Conditions

Baseline separation of fenbuconazole enantiomers is achieved using an isocratic supercritical fluid method [[2]]().

| Parameter | Specification |

| Column | Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3 or Trefoil AMY1), 150 × 4.6 mm, 3 µm |

| Mobile Phase A | Supercritical CO₂ (99.99% purity) |

| Mobile Phase B (Modifier) | Ethanol (HPLC Grade) |

| Elution Gradient | Isocratic 80% A / 20% B |

| Flow Rate | 1.8 mL/min |

| Column Temperature | 40 °C |

| Active Back Pressure (ABPR) | 130 bar (Maintains supercritical state) |

| Injection Volume | 2.0 µL |

Tandem Mass Spectrometry (MS/MS) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) 4, 3.

| Parameter | Specification |

| Make-up Solvent | 0.1% Formic Acid in Methanol |

| Make-up Flow Rate | 0.2 mL/min (Infused post-column via T-piece) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

MRM Transitions for Fenbuconazole:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| Fenbuconazole | 337.1 | 70.1 | 20 - 22 | Quantification |

| Fenbuconazole | 337.1 | 125.1 | 20 - 30 | Confirmation |

Note: The m/z 70.1 fragment corresponds to the cleavage of the triazole ring, representing the most stable and abundant product ion for quantitation 4.

Data Interpretation and Validation

When executing this protocol, analysts should expect the following outcomes:

-

Elution Order : The specific elution order (e.g., (+)-enantiomer vs. (-)-enantiomer) depends on the exact chiral stationary phase used. On an amylose-based CSP under the specified conditions, baseline resolution ( Rs>1.5 ) is typically achieved within 4.0 minutes [[2]]().

-

Self-Validation Check : To ensure system suitability, inject a racemic standard of fenbuconazole (100 µg/L). The resulting chromatogram must display two peaks of equal area (Enantiomeric Fraction = 0.50 ± 0.01). Any deviation indicates potential enantioselective degradation in the standard or co-eluting matrix interferences 4.

References

-

Tao, Y., et al. (2018). Supercritical fluid chromatography-tandem mass spectrometry-assisted methodology for rapid enantiomeric analysis of fenbuconazole and its chiral metabolites in fruits, vegetables, cereals, and soil. Food Chemistry, 241, 32-39. URL:[Link]

-

Li, W., et al. (2012). Environmental Behavior of the Chiral Triazole Fungicide Fenbuconazole and Its Chiral Metabolites: Enantioselective Transformation and Degradation in Soils. Environmental Science & Technology, 46(6), 3144–3151. URL:[Link]

-

Zhang, Y., et al. (2025). Evaluation of the Safety of Fenbuconazole Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses. Journal of Agricultural and Food Chemistry. URL:[Link]

-

Dong, F., et al. (2011). Residue Analysis and Degradation Studies of Fenbuconazole and Myclobutanil in Strawberry by Chiral High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 59(22), 11892–11898. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Supercritical fluid chromatography-tandem mass spectrometry-assisted methodology for rapid enantiomeric analysis of fenbuconazole and its chiral metabolites in fruits, vegetables, cereals, and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Application of Fenbuconazole (phenyl D5) in the Environmental Monitoring of Triazole Fungicides

Introduction: The Need for Precision in Fungicide Monitoring

Fenbuconazole is a systemic triazole fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1] However, the widespread use of fenbuconazole and other triazole fungicides has led to concerns about their potential impact on the environment, necessitating robust and accurate monitoring in environmental matrices such as soil and water.[2][3][4]

The chemical structure of fenbuconazole contains a chiral center, meaning it can exist as different stereoisomers, which may exhibit different biological activities and degradation rates in the environment.[5] Furthermore, fenbuconazole can degrade into various metabolites, which also require monitoring to understand the total environmental burden of the parent compound and its related residues.

To achieve the high degree of accuracy and precision required for regulatory compliance and environmental risk assessment, the analytical technique of isotope dilution mass spectrometry (IDMS) is often employed. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. Fenbuconazole (phenyl D5) is the deuterated analog of fenbuconazole, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This makes it an ideal internal standard for the quantification of fenbuconazole in environmental samples.

This guide provides a detailed overview of the application of Fenbuconazole (phenyl D5) as an internal standard in the environmental monitoring of fenbuconazole. It includes comprehensive protocols for sample preparation from soil and water matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before any sample processing. The key principle is that the labeled standard (in this case, Fenbuconazole (phenyl D5)) behaves almost identically to the native analyte (fenbuconazole) throughout the extraction, cleanup, and analysis process. Any loss of the native analyte during sample preparation will be accompanied by a proportional loss of the labeled standard.

By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, an accurate quantification of the native analyte in the original sample can be achieved, regardless of variations in extraction efficiency or matrix effects. This is because the ratio of the two compounds remains constant throughout the analytical procedure. The use of Fenbuconazole (phenyl D5) as an internal standard thereby corrects for potential errors introduced during sample preparation and analysis, leading to highly accurate and precise results.

Analytical Workflow for Environmental Monitoring

The following diagram illustrates the general workflow for the analysis of fenbuconazole in environmental samples using Fenbuconazole (phenyl D5) as an internal standard.

Caption: General workflow for fenbuconazole analysis.

Detailed Protocols

The following protocols are based on the QuEChERS methodology, which has been widely adopted for pesticide residue analysis in various matrices due to its simplicity, speed, and effectiveness.[6][7]

Protocol 1: Analysis of Fenbuconazole in Soil

This protocol is adapted from established QuEChERS methods for soil analysis.[8][9][10]

1. Sample Preparation and Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[9][10]

-

Add a known amount of Fenbuconazole (phenyl D5) internal standard solution to the sample. The spiking level should be chosen to be within the linear range of the analytical method.

-

Cap the tube and shake vigorously for 5 minutes using a mechanical shaker. This step ensures efficient extraction of fenbuconazole and its internal standard from the soil matrix into the acetonitrile.

-

Add the contents of a QuEChERS extraction salt packet (e.g., containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate, and 0.5 g of disodium citrate sesquihydrate) to the tube.[10] The addition of salts induces phase separation between the aqueous and organic layers and helps to drive the pesticides into the acetonitrile layer.[11][12]

-

Immediately cap the tube and shake vigorously for 2 minutes.

-

Centrifuge the tube at ≥3000 x g for 5 minutes. This will result in the separation of the sample into a solid layer of soil at the bottom, an aqueous layer, and an upper acetonitrile layer containing the extracted analytes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

The cleanup step is crucial for removing co-extracted matrix components that can interfere with the LC-MS/MS analysis.

-

Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture. For many soil types, a mixture of 150 mg anhydrous magnesium sulfate, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent is effective.[10]

-

Rationale for Sorbent Choice:

-

Magnesium Sulfate: Removes residual water from the acetonitrile extract.

-

Primary Secondary Amine (PSA): A weak anion exchanger that effectively removes organic acids, fatty acids, sugars, and some pigments.[13][14][15]

-

C18 (Octadecylsilane): A non-polar sorbent that removes non-polar interferences such as lipids and waxes.[15][16]

-

-

-

Vortex the tube for 1 minute to ensure thorough mixing of the extract with the d-SPE sorbents.

-

Centrifuge the tube at high speed (e.g., ≥5000 x g) for 2 minutes.

-

Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of Fenbuconazole in Water

This protocol utilizes a modified QuEChERS approach for liquid samples.[17][18]

1. Sample Preparation and Extraction:

-

Transfer 10 mL of the water sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of Fenbuconazole (phenyl D5) internal standard solution to the sample.

-

Add 10 mL of acetonitrile to the centrifuge tube.[18]

-

Add the contents of a QuEChERS extraction salt packet (e.g., containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate, and 0.5 g of disodium citrate sesquihydrate).

-

Cap the tube and shake vigorously for 5 minutes.

-

Centrifuge the tube at ≥4000 x g for 10 minutes.[19]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

For many surface and groundwater samples, the level of co-extractives may be lower than in soil. However, a cleanup step is still recommended to protect the analytical instrument and improve data quality.

-

Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA. For water samples, C18 may not always be necessary unless high levels of non-polar interferences are expected.

-

Vortex the tube for 1 minute.

-

Centrifuge at high speed for 2 minutes.

-

Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred analytical technique for the determination of fenbuconazole due to its high selectivity and sensitivity.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient Elution | A suitable gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Fenbuconazole and Fenbuconazole (phenyl D5):

The selection of appropriate precursor and product ions is critical for the selective and sensitive detection of the analytes.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Fenbuconazole | 337.1 | 125.1 | 70.1 |

| Fenbuconazole (phenyl D5) | 342.1 | 130.1 | 70.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is essential to optimize these transitions on the specific instrument being used.

The precursor ion for fenbuconazole corresponds to the protonated molecule [M+H]+.[1] The product ions are generated by collision-induced dissociation of the precursor ion in the mass spectrometer. The transition from the precursor ion to the most abundant and specific product ion is typically used for quantification, while a second transition is used for confirmation. The shift in the precursor and a fragment ion for Fenbuconazole (phenyl D5) confirms the presence of the deuterium label and allows for its distinct detection from the native fenbuconazole.

Method Performance and Validation

A properly validated method is essential for generating reliable and defensible data. Key validation parameters include:

-

Linearity: The method should demonstrate a linear response over a defined concentration range.

-

Accuracy: Determined by recovery studies in spiked blank matrices. Typical acceptable recovery ranges are 70-120%.[20][21]

-

Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should typically be ≤20%.[20][21]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For fenbuconazole in environmental matrices, LOQs in the low µg/kg (ppb) range are often achievable.[17]

Example Performance Data:

| Matrix | Spiking Level | Recovery (%) | RSD (%) | Reference |

| Soil | 5, 25, 50 µg/kg | 82.5 - 104.1 | 5.7 - 11.2 (inter-day) | [17] |

| Water | 0.25, 0.5, 2.5 µg/L | 81.8 - 104.6 | 5.3 - 10.4 (inter-day) | [17] |

Conclusion

The use of Fenbuconazole (phenyl D5) as an internal standard in conjunction with QuEChERS sample preparation and LC-MS/MS analysis provides a robust and reliable method for the environmental monitoring of fenbuconazole in soil and water. The principles of isotope dilution mass spectrometry ensure high accuracy and precision by compensating for variations in sample preparation and matrix effects. The detailed protocols provided in this guide offer a solid foundation for laboratories to develop and validate their own methods for the analysis of this important class of fungicides, contributing to a better understanding and management of their environmental fate and impact.

References

-

Nor Haslinda Hanim Bt Khalil and Tan Guan Huat. (n.d.). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace. Retrieved from [Link]

- Liu, X., et al. (2012). Environmental Behavior of the Chiral Triazole Fungicide Fenbuconazole and Its Chiral Metabolites: Enantioselective Transformation and Degradation in Soils. Environmental Science & Technology, 46(4), 2347-2355.

- Khalil, N. H. H. B., & Huat, T. G. (2013). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). IntechOpen.

- Lee, S., et al. (2005). Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables.

- Płotka-Wasylka, J., et al. (2023). Application of Sorbent-Based Extraction Techniques in Food Analysis. Molecules, 28(24), 8031.

- Lee, S. J., et al. (2002). Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables.

- Zhang, T., et al. (2018). Supercritical fluid chromatography-tandem mass spectrometry-assisted methodology for rapid enantiomeric analysis of fenbuconazole and its chiral metabolites in fruits, vegetables, cereals, and soil.

- Caldas, S. S., et al. (2014). QuEChERS sample preparation for determination of pesticides and other organic residues in environmental matrices. TrAC Trends in Analytical Chemistry, 59, 78-94.

- Tadeo, J. L. (2014). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.

-

SPE Cartridge. (2025). Why Use Acetonitrile as the Extraction Solvent During QuEChERS. Retrieved from [Link]

- Al-Rimawi, F., & Kharoaf, M. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20959-20967.

- Li, Y., et al. (2011). Simultaneous enantioselective determination of fenbuconazole and its main metabolites in soil and water by chiral liquid chromatography/tandem mass spectrometry.

-

Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

-

PerkinElmer. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute. Retrieved from [Link]

- Zhang, Y., et al. (2025). Development and Validation of QuEChERS Extraction Coupled with Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for the Detection of Nine Macrolides in Fish Products. Foods, 14(15), 2345.

-

National Center for Biotechnology Information. (n.d.). Fenbuconazole. PubChem. Retrieved from [Link]

- López-Blanco, C., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 26(16), 4947.

-

ResearchGate. (2025). Environmental Behavior of the Chiral Triazole Fungicide Fenbuconazole and Its Chiral Metabolites: Enantioselective Transformation and Degradation in Soils. Retrieved from [Link]

-

accedaCRIS. (2020). Supporting dataset on the optimization and validation of a QuEChERS-based method for the determination of 218 pesticide residues. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]

- Katerina, M., et al. (2025). Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed. Applied Sciences, 15(22), 1601.

-

Restek. (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources. Retrieved from [Link]

-

Müller, H.-T., & Gey, O. (n.d.). Recovery Correction and its impact on measurement uncertainty: Data from QuEChERS Verifications. Eurachem. Retrieved from [Link]

-

GL Sciences Inc. (2025). Rapid Solid-Phase Extraction of 136 Pesticides in Water Using Disk Cartridges and Alternative Solvents for GC-MS Analysis. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). FENBUCONAZOLE (197). Retrieved from [Link]

-

PromoChrom. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

- Lee, Y.-J., et al. (2020). Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis.

-

Hladik, M. L., et al. (n.d.). GC-MS/MS LC-MS/MS 3,5-Dichloroaniline Fenbuconazole Paclobutrazol 3,4-Dichloroaniline Acibenzolar-methyl Fenpropathrin Pebulate. Regulations.gov. Retrieved from [Link]

-

Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

- Pose-Juan, E., et al. (2020).

-

ResearchGate. (2026). LC-MS/MS AND GC/MS/MS METHOD FOR SCREENING OF 170 PESTICIDES AT PPT LEVEL IN SURFACE, AND ENVIRONMENTAL WATERS. Retrieved from [Link]

- Woudneh, M. B., et al. (2018). The Challenges of Fungicide Analyses Using Gas Chromatography and Liquid Chromatography-Mass Spectrometry Methods.

- Wang, P., et al. (2013). A new chiral residue analysis method for triazole fungicides in water using dispersive liquid-liquid microextraction (DLLME). Chirality, 25(9), 565-572.

- Łozowicka, B., et al. (2016). NEW RAPID ANALYSIS OF TWO CLASSES OF PESTICIDES IN FOOD WASTEWATER BY QUECHERS-LIQUID CHROMATOGRAPHY/MASS SPECTROMETRY. Journal of Ecological Engineering, 17(3), 97-105.

-

Anastassiades, M., et al. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. eurl-pesticides.eu. Retrieved from [Link]

- Pang, G.-F., et al. (2025). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry, 73(26), 9335-9351.

- Samarghandi, M. R., et al. (2017). Residue Analysis of Pesticides, Herbicides, and Fungicides in Various Water Sources Using Gas Chromatography-Mass Spectrometry. Polish Journal of Environmental Studies, 26(5), 2189-2196.

Sources

- 1. Fenbuconazole | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eurachem.org [eurachem.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pjoes.com [pjoes.com]

- 5. researchgate.net [researchgate.net]

- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. weber.hu [weber.hu]

- 10. unitedchem.com [unitedchem.com]

- 11. Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS) | IntechOpen [intechopen.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Application of Sorbent-Based Extraction Techniques in Food Analysis [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous enantioselective determination of fenbuconazole and its main metabolites in soil and water by chiral liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jeeng.net [jeeng.net]

- 19. mdpi.com [mdpi.com]

- 20. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 21. mdpi.com [mdpi.com]

Application Note: Confident Metabolite Identification of Fenbuconazole using a Stable Isotope-Labeled Standard and LC-MS/MS

Introduction

Fenbuconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1][2] Like many xenobiotics, when introduced into a biological system, fenbuconazole undergoes metabolic transformation, leading to the formation of various metabolites.[1][3] Understanding the metabolic fate of fenbuconazole is crucial for several reasons:

-

Human Health and Safety: The metabolites of a pesticide can sometimes be more toxic than the parent compound. Identifying these metabolites is a critical step in assessing the overall toxicological risk to consumers.[4]

-

Environmental Impact: The persistence and mobility of metabolites in the environment can differ significantly from the parent compound, influencing their potential for water and soil contamination.

-

Regulatory Compliance: Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) require comprehensive data on pesticide metabolism to establish maximum residue limits (MRLs) in food products and to conduct thorough risk assessments.[5][6][7]

Traditional metabolite identification strategies often rely on comparing experimentally obtained mass spectra with spectral libraries or proposing structures based on observed mass shifts. However, these approaches can be ambiguous and may not provide definitive structural elucidation. The use of stable isotope-labeled (SIL) standards offers a powerful solution to this challenge.[8][9][10][11] By introducing a known mass tag into the parent molecule, SIL standards allow for the unambiguous identification of drug-related material in complex biological matrices.[8][9] This application note provides a detailed protocol for the identification of fenbuconazole metabolites using a custom-synthesized, ¹³C-labeled fenbuconazole standard in conjunction with high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Rationale for a Stable Isotope-Labeled Standard

Metabolite identification in complex matrices like plant tissues, soil, or animal-derived products is an analytical challenge. The sheer number of endogenous compounds can interfere with the detection and characterization of low-abundance drug metabolites. A stable isotope-labeled internal standard provides a robust solution by acting as an anchor for identifying all related metabolic products.[8][9][11]

Here's why this approach is superior:

-

Unambiguous Identification: Metabolites derived from the ¹³C-labeled fenbuconazole will exhibit a characteristic mass shift compared to their unlabeled counterparts. This "isotopic signature" allows for their confident detection even in the presence of co-eluting matrix components.[10]

-

Pathway Elucidation: By tracing the labeled atoms through various biotransformations, it becomes possible to piece together the metabolic pathways of fenbuconazole with a high degree of confidence.[10]

-

Enhanced Sensitivity and Specificity: The use of a labeled standard can improve the signal-to-noise ratio for metabolite detection, as the unique isotopic pattern distinguishes them from background noise.

-

Quantitative Accuracy: While this application note focuses on identification, the use of a SIL standard is also the gold standard for quantitative bioanalysis, as it can correct for variations in sample preparation and instrument response.[11]

Experimental Design and Workflow

A successful metabolite identification study using a labeled standard requires a systematic approach, from the synthesis of the labeled compound to the final data analysis.

Synthesis of ¹³C-Labeled Fenbuconazole

The synthesis of a stable isotope-labeled standard is a critical first step. The position of the isotopic label(s) should be carefully chosen to be in a part of the molecule that is not readily cleaved during metabolism. For fenbuconazole, incorporating ¹³C atoms into the core phenyl or triazole rings is a common strategy.[12][13][14]

A general synthetic scheme might involve:

-

Procurement of Labeled Precursors: Starting with commercially available ¹³C-labeled building blocks, such as labeled benzonitrile or a labeled triazole precursor.[13]

-

Multi-step Synthesis: A series of organic reactions to construct the final fenbuconazole molecule, incorporating the labeled precursors.

-

Purification and Characterization: Rigorous purification of the final product using techniques like column chromatography, followed by characterization to confirm its chemical identity and isotopic enrichment using methods such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.

Experimental Workflow

The overall workflow for the metabolite identification study is depicted in the following diagram:

Figure 1. A generalized workflow for metabolite identification using a labeled standard.

Materials and Methods

Reagents and Materials

-

Fenbuconazole (unlabeled, analytical standard grade)

-

¹³C-labeled Fenbuconazole (synthesized and characterized, >99% isotopic purity)

-

Acetonitrile, Methanol, Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

QuEChERS extraction salts and dSPE cleanup tubes (e.g., containing PSA, C18, and MgSO₄)[15][16]

-

Biological matrix (e.g., strawberry, wheat, soil)

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[15][16][17][18][19]

-

Homogenization: Weigh 10 g of the homogenized biological sample into a 50 mL centrifuge tube. For dry samples like grains, cryogenic grinding with dry ice can improve homogeneity.[15][20]

-

Spiking: Add a known amount of the ¹³C-labeled fenbuconazole standard solution to the sample.

-

Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing the appropriate sorbents for the matrix. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines typical LC-MS/MS parameters for the analysis of fenbuconazole and its metabolites. These should be optimized for the specific instrument being used.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full Scan and Data-Dependent MS/MS (dd-MS²) |

| Full Scan Range | m/z 100-800 |

| MS/MS | Collision-Induced Dissociation (CID) with stepped collision energy |

| Resolution | > 70,000 FWHM |

Data Analysis and Interpretation

The key to this methodology is the systematic identification of isotopic pairs in the LC-MS data.

-

Feature Detection: Process the raw data using software capable of peak picking and feature detection. This will generate a list of all detected ions with their respective retention times and m/z values.

-

Isotopic Pair Finding: Search the feature list for pairs of peaks that have the same retention time but a mass difference corresponding to the number of ¹³C labels in the standard. For example, if a hexacarbon-labeled standard ([¹³C₆]-Fenbuconazole) was used, the mass difference would be approximately 6.02 Da.

-

MS/MS Spectral Comparison: Once an isotopic pair is identified, compare the MS/MS fragmentation patterns of the unlabeled and labeled species. The fragments containing the ¹³C label will also exhibit the characteristic mass shift. This provides definitive confirmation of the metabolite's origin and can help in elucidating its structure.

Hypothetical Metabolic Pathway of Fenbuconazole

Based on existing literature and common metabolic transformations, the following diagram illustrates a plausible metabolic pathway for fenbuconazole.

Figure 2. A simplified representation of potential fenbuconazole metabolic pathways.

Results and Discussion

In a typical experiment, several putative metabolites of fenbuconazole can be identified. The following table provides a hypothetical example of the data that would be generated.

| Putative Metabolite | Unlabeled [M+H]⁺ (m/z) | Labeled [M+H]⁺ (m/z) | Mass Shift (Da) | Proposed Transformation |

| Fenbuconazole | 337.1275 | 343.1476 | 6.0201 | Parent Compound |

| Hydroxy-fenbuconazole | 353.1224 | 359.1425 | 6.0201 | Hydroxylation |

| Fenbuconazole-lactone | 351.1067 | 357.1268 | 6.0201 | Oxidation |

| Triazole | 70.0405 | N/A | - | Cleavage |

| Triazolylalanine | 157.0620 | N/A | - | Cleavage & Conjugation |

Note: The triazole and triazolylalanine metabolites would not show a mass shift if the ¹³C labels were on the phenyl rings of fenbuconazole.

The power of the labeled standard is evident when examining the MS/MS spectra. For a hydroxylated metabolite, for instance, both the unlabeled and labeled precursor ions would be selected for fragmentation. Fragments that retain the labeled portion of the molecule will show the expected mass shift, while fragments that have lost the label will have identical m/z values. This detailed fragmentation analysis is invaluable for pinpointing the site of metabolic modification.

Conclusion

The use of a stable isotope-labeled standard provides an unambiguous and robust method for the identification of fenbuconazole metabolites. This approach overcomes many of the limitations of traditional metabolite ID strategies, offering a higher level of confidence in the results. The detailed structural information obtained is essential for comprehensive safety and environmental risk assessments, as well as for meeting stringent regulatory requirements. This application note provides a foundational protocol that can be adapted for the analysis of fenbuconazole and other pesticides in a variety of complex matrices.

References